molecular formula C24H23N3O3 B5660979 3-{1-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]piperidin-3-yl}benzoic acid

3-{1-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]piperidin-3-yl}benzoic acid

Cat. No. B5660979
M. Wt: 401.5 g/mol
InChI Key: FJQQZHFMONYJCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from basic precursors to achieve complex molecular structures. For example, the synthesis of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione from N-benzylglutarimide showcases a method involving stepwise reactions to construct piperidine-based compounds with high enantiomeric excess, demonstrating the complexity and precision required in synthesizing such molecules (Bisset et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds closely related to "3-{1-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]piperidin-3-yl}benzoic acid" has been elucidated using various analytical techniques, such as X-ray crystallography. These analyses reveal the spatial arrangement of atoms within the molecule and the stereochemistry, crucial for understanding the compound's chemical behavior and reactivity (Peeters, Blaton, & Ranter, 1994).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include nucleophilic substitutions, condensations, and cyclization reactions. These reactions highlight the compound's reactivity and its ability to undergo transformations under various conditions, leading to the formation of structurally diverse derivatives with potential biological activities (Hirai & Sugimoto, 1977).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are determined through meticulous experimental procedures. These properties are essential for predicting the compound's behavior in different environments and for its formulation in various applications (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are pivotal for understanding the compound's interactions at the molecular level. Investigations into the compound's behavior in reactions, such as its role as an acid or base, and its reactivity with different chemical reagents, provide insights into its chemical nature and potential uses (Tzimopoulos et al., 2010).

properties

IUPAC Name

3-[1-(2-methyl-4-phenylpyrimidine-5-carbonyl)piperidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-16-25-14-21(22(26-16)17-7-3-2-4-8-17)23(28)27-12-6-11-20(15-27)18-9-5-10-19(13-18)24(29)30/h2-5,7-10,13-14,20H,6,11-12,15H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQQZHFMONYJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)N3CCCC(C3)C4=CC(=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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